8-Heptadecene

Descripción general

Descripción

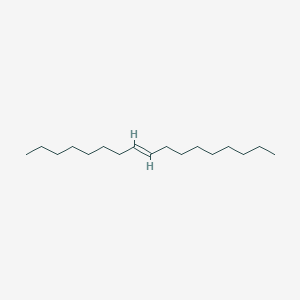

8-Heptadecene is an organic compound with the molecular formula C17H34 . It is a long-chain hydrocarbon with a double bond located at the eighth carbon atom. This compound is part of the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is known for its presence in various natural sources and its applications in different industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 8-Heptadecene can be synthesized through the decarboxylation of oleic acid. This process involves the removal of a carboxyl group from oleic acid, resulting in the formation of this compound. The reaction is typically carried out in the presence of catalysts such as aluminosilicates or nano-sized metal oxides (e.g., titanium and magnesium oxides). The reaction conditions include temperatures ranging from 250°C to 350°C .

Industrial Production Methods: In industrial settings, this compound is produced using similar decarboxylation methods. Oleic acid, which is derived from vegetable oils, is subjected to catalytic decarboxylation in a flow system. The process involves heating the oleic acid in the presence of catalysts, followed by cooling and collection of the resultant this compound .

Análisis De Reacciones Químicas

Types of Reactions: 8-Heptadecene undergoes various chemical reactions, including:

Oxidation: The double bond in this compound can be oxidized to form epoxides or other oxygenated derivatives.

Hydrogenation: The double bond can be hydrogenated to form heptadecane, a saturated hydrocarbon.

Substitution: The double bond can participate in addition reactions with halogens or other electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as peracids or ozone can be used for oxidation reactions.

Hydrogenation: Catalysts like palladium or platinum are used in hydrogenation reactions.

Substitution: Halogens (e.g., bromine or chlorine) can be used in addition reactions under controlled conditions.

Major Products:

Oxidation: Epoxides or alcohols.

Hydrogenation: Heptadecane.

Substitution: Halogenated derivatives of this compound

Aplicaciones Científicas De Investigación

1.1. Pest Management

One of the most significant applications of 8-heptadecene is its use as a semiochemical in pest management, particularly against the Varroa destructor mite, a major threat to honeybee populations. Research indicates that (Z)-8-heptadecene can inhibit the reproduction of Varroa destructor when applied to brood cells. In controlled experiments, the application of 100 ng of this compound resulted in a 12% reduction in offspring and a 28% decrease in potentially mated daughters per female mite . These findings suggest that this compound could be an effective tool for controlling Varroa populations without resorting to chemical pesticides.

1.2. Attractiveness to Beneficial Insects

This compound has also been identified as an attractant for certain beneficial insects. Studies have shown that it is attractive to male mites of specific species, which can aid in understanding insect behavior and developing strategies for biological control . This characteristic can be harnessed to improve pollination efficiency or to attract natural predators of agricultural pests.

2.1. Metabolism Studies

Research into the metabolism of this compound has revealed its potential role in various biochemical pathways. Studies conducted on marine algae (Pyropia) indicate that this compound may be involved in metabolic processes that could have implications for health and nutrition . Understanding these pathways can lead to the development of new bioactive compounds derived from natural sources.

2.2. Chemical Ecology

The identification of this compound in floral extracts has implications for chemical ecology, particularly in plant-insect interactions. The compound's presence in flowers suggests it may play a role in attracting pollinators or other beneficial insects, thereby enhancing plant reproductive success . This aspect is critical for ecological balance and agricultural productivity.

3.1. Varroa Destructor Control

A notable case study involved applying (Z)-8-heptadecene to honeybee brood cells to assess its effectiveness against Varroa destructor. The results demonstrated significant reductions in mite reproduction rates, supporting its potential as an environmentally friendly pest control agent .

3.2. Insect Attraction Research

In another study examining the attractant properties of this compound, researchers found that it effectively drew male mites towards specific floral sources, indicating its utility in enhancing pollinator visitation rates and improving crop yields . This research underscores the importance of understanding chemical signals in agricultural ecosystems.

Data Table: Summary of Research Findings on this compound

Mecanismo De Acción

The mechanism of action of 8-Heptadecene involves its interaction with various enzymes and molecular targets. In biological systems, it is metabolized by enzymes such as heme lipoxygenase-like enzymes, which catalyze the conversion of eicosapentaenoic acid to this compound. This process is crucial for maintaining the levels of this compound in certain algae .

Comparación Con Compuestos Similares

Heptadecane: A saturated hydrocarbon with no double bonds.

1-Heptadecene: An alkene with the double bond at the first carbon atom.

9-Heptadecene: An alkene with the double bond at the ninth carbon atom.

Comparison: 8-Heptadecene is unique due to the position of its double bond, which influences its reactivity and applications. Unlike heptadecane, this compound can participate in addition reactions due to the presence of the double bond. Compared to 1-Heptadecene and 9-Heptadecene, the position of the double bond in this compound affects its chemical behavior and the types of reactions it undergoes .

Actividad Biológica

8-Heptadecene, also known as (E)-heptadec-8-ene, is a long-chain alkene with the molecular formula . This compound has garnered attention in various fields, particularly in biological research, due to its diverse biological activities and potential applications. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

This compound features a double bond located at the 8th carbon atom in its chain. The structural formula can be represented as follows:

This structure contributes to its hydrophobic nature, which is significant in biological interactions.

The biological activity of this compound is primarily observed in its role as a semiochemical —a chemical substance that mediates communication between organisms. Research indicates that this compound is involved in various biochemical pathways, especially in microalgae and certain insect species.

Biochemical Pathways

-

Microalgal Metabolism :

- In microalgae such as Chlorella variabilis and Nannochloropsis, this compound is synthesized and contributes to the production of alka(e)nes, which are vital for biofuel production.

- The synthesis of these compounds is influenced by environmental factors like light availability.

- Insect Communication :

Case Studies

- Impact on Mite Reproduction :

- Behavioral Attraction :

Applications

The diverse biological activities of this compound suggest several applications across different fields:

Propiedades

IUPAC Name |

(E)-heptadec-8-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h15,17H,3-14,16H2,1-2H3/b17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQKRILZMDQPHI-BMRADRMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research shows that (Z)-8-heptadecene acts as a semiochemical, particularly in insects and mites. In the European house dust mite Dermatophagoides pteronyssinus, (Z)-8-heptadecene functions as a sexual pheromone, attracting male mites. [] Similarly, it plays a role in the host-parasite relationship between honeybees (Apis mellifera) and the parasitic mite Varroa destructor. Nurse bees treated with (Z)-8-heptadecene become repellent to the mites, suggesting its potential in developing novel control techniques for the parasite. [] This repellent effect is likely due to the mite's ability to distinguish between different stages of honeybee development based on their cuticular hydrocarbon profiles, with (Z)-8-heptadecene being a key differentiating factor. []

A:

- Spectroscopic Data: Characterized using Gas Chromatography-Mass Spectrometry (GC-MS), exhibiting a prominent molecular ion peak at m/z 238. [, ] The fragmentation pattern in the mass spectrum helps confirm its identity as an 8-heptadecene isomer. []

A: While specific material compatibility data for this compound is limited in the provided research, its presence in various biological systems, including insects, mites, and algae, suggests biocompatibility. [, , , ]

ANone: The provided research does not indicate any inherent catalytic properties of this compound. It primarily functions as a semiochemical and is studied as a marker for irradiation in food science.

ANone: The provided research does not delve into computational chemistry or QSAR modeling studies specifically for this compound.

A: While specific SAR studies for this compound are not detailed in the provided literature, research on the pear leaf midge (Dasineura pyri) pheromone, (2R,13S,8Z)-2,13-diacetoxy-8-heptadecene, offers insights into the importance of stereochemistry for biological activity. [] In field tests, only the first eluting isomer of this pheromone attracted male midges, with the addition of the second eluting isomer significantly reducing attraction. [] This highlights the critical role of stereochemistry in pheromone recognition and activity.

A: Specific formulation strategies for this compound are not discussed in the provided research. Its use as a potential control agent for Varroa destructor involves direct application to nurse bees. [] Further research is needed to explore formulations that optimize its delivery and efficacy for specific applications.

A: Detailed PK/PD studies, including ADME data, for this compound are not available in the provided research. Its primary application appears to be in the realm of chemical ecology and as a marker for irradiation in food products. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.